molecular formula C13H10N4O2 B15065836 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370589-10-9

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Cat. No.: B15065836
CAS No.: 370589-10-9
M. Wt: 254.24 g/mol
InChI Key: HQPPYJBVJBYRFX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with high enantioselectivity . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods developed for synthesizing pyrazolopyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolopyridine core.

Scientific Research Applications

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or interfere with the function of natural purine bases, potentially inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its hydroxyl and benzamide groups contribute to its potential as a versatile building block in synthetic chemistry and its promising applications in medicinal research.

Properties

CAS No.

370589-10-9

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

InChI

InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19)

InChI Key

HQPPYJBVJBYRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O

Origin of Product

United States

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